molecular formula C12H17N3O B571494 4-[(Dimethylamino)methyl]-1,2-dimethyl-1H-1,3-benzodiazol-5-ol CAS No. 1702796-54-0

4-[(Dimethylamino)methyl]-1,2-dimethyl-1H-1,3-benzodiazol-5-ol

Cat. No.: B571494
CAS No.: 1702796-54-0
M. Wt: 219.288
InChI Key: GLNGEWZHEVFJIO-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]-1,2-dimethyl-1H-1,3-benzodiazol-5-ol is an organic compound with a complex structure that includes a benzimidazole ring substituted with dimethylamino and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylamino)methyl]-1,2-dimethyl-1H-1,3-benzodiazol-5-ol typically involves multi-step organic reactions. One common method includes the reaction of 1,2-dimethylbenzimidazole with formaldehyde and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]-1,2-dimethyl-1H-1,3-benzodiazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

4-[(Dimethylamino)methyl]-1,2-dimethyl-1H-1,3-benzodiazol-5-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]-1,2-dimethyl-1H-1,3-benzodiazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.

    2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: A hindered phenolic compound used as an antioxidant.

Uniqueness

4-[(Dimethylamino)methyl]-1,2-dimethyl-1H-1,3-benzodiazol-5-ol is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-8-13-12-9(7-14(2)3)11(16)6-5-10(12)15(8)4/h5-6,16H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNGEWZHEVFJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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